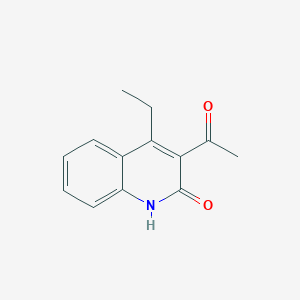

1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone

Beschreibung

1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone is a quinoline derivative featuring an ethyl group at the 4-position, a hydroxyl group at the 2-position, and an acetyl group (ethanone) at the 3-position of the quinoline scaffold. The hydroxyl and ethyl substituents on the quinoline ring likely influence its electronic properties, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C13H13NO2 |

|---|---|

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

3-acetyl-4-ethyl-1H-quinolin-2-one |

InChI |

InChI=1S/C13H13NO2/c1-3-9-10-6-4-5-7-11(10)14-13(16)12(9)8(2)15/h4-7H,3H2,1-2H3,(H,14,16) |

InChI-Schlüssel |

CSERVQREEAKIJF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=O)NC2=CC=CC=C21)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-Ethyl-2-hydroxychinolin-3-yl)ethanon beinhaltet typischerweise die Cyclisierung von Anilinderivaten mit Diethyl-ethoxymethylenmalonat, gefolgt von einer Reihe von Reaktionen, um die Ethyl- und Hydroxygruppen einzuführen . Die Reaktionsbedingungen umfassen häufig die Verwendung von sauren oder basischen Katalysatoren, und die Reaktionen werden typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Cyclisierung und Funktionalisierung zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich können umweltfreundliche Chemieansätze, wie die Verwendung von ionischen Flüssigkeiten und Mikrowellenbestrahlung, eingesetzt werden, um die Umweltbelastung zu minimieren .

Chemische Reaktionsanalyse

Reaktionstypen: 1-(4-Ethyl-2-hydroxychinolin-3-yl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Die Ethylgruppe kann durch nucleophile Substitutionsreaktionen durch andere Alkyl- oder Arylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.

Substitution: Alkylhalogenide, Arylhalogenide, nucleophile Katalysatoren.

Hauptprodukte:

Oxidation: Bildung von Chinolin-2,4-dion-Derivaten.

Reduktion: Bildung von 1-(4-Ethyl-2-hydroxychinolin-3-yl)ethanol.

Substitution: Bildung verschiedener Alkyl- oder Aryl-substituierter Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethyl-2-hydroxychinolin-3-yl)ethanon hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.

Industrie: Eingesetzt in der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Ethyl-2-hydroxychinolin-3-yl)ethanon beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren und DNA interagieren, was zur Modulation biologischer Prozesse führt.

Beteiligte Signalwege: Es kann spezifische Signalwege hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt.

Ähnliche Verbindungen:

4-Hydroxychinolin: Teilt die Hydroxygruppe, aber es fehlt die Ethylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

2-Hydroxychinolin: Ähnliche Struktur, aber mit der Hydroxygruppe an einer anderen Position, was sich auf seine Reaktivität und Anwendungen auswirkt.

Chinolin-2,4-dion: Ein oxidiertes Derivat mit unterschiedlichen chemischen Eigenschaften und Anwendungen.

Einzigartigkeit: 1-(4-Ethyl-2-hydroxychinolin-3-yl)ethanon ist einzigartig aufgrund des Vorhandenseins sowohl der Ethyl- als auch der Hydroxygruppe, die eine spezifische chemische Reaktivität und biologische Aktivität verleihen, die bei seinen Analoga nicht beobachtet wird .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, aryl halides, nucleophilic catalysts.

Major Products:

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone

The synthesis of this compound typically involves the reaction of 4-ethyl-2-hydroxyquinoline with acetyl chloride or acetic anhydride. This process can yield high purity and good yields, making it suitable for further biological evaluations.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various substituted quinoline derivatives were tested against multiple pathogenic strains, showing promising results in terms of minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

| Pathogen | MIC (mg/mL) | Standard Antibiotic MIC (mg/mL) |

|---|---|---|

| E. coli | ||

| S. aureus | ||

| K. pneumoniae |

Cytotoxic Effects

In addition to antimicrobial properties, compounds similar to this compound have shown potential cytotoxic effects against cancer cell lines. The cytotoxicity was assessed using various assays, revealing that certain derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Anticancer Research

The quinoline scaffold is known for its ability to inhibit various cancer-related pathways. Studies have indicated that modifications to the quinoline structure can enhance potency against specific cancer types by targeting kinases involved in tumor growth and metastasis . The ability to modify the ethyl group on the quinoline structure allows for the exploration of a wide range of biological activities.

Antiviral Activity

Recent investigations into the antiviral properties of quinoline derivatives suggest that they may inhibit viral replication by interfering with viral enzymes or host cell mechanisms . This opens avenues for developing new antiviral therapies based on the structure of this compound.

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of various quinoline derivatives, including those structurally related to this compound:

- A study highlighted the synthesis of novel derivatives and their evaluation against bacterial strains, demonstrating superior activity compared to traditional antibiotics .

- Another case study focused on the cytotoxic effects against human cancer cell lines, providing insights into structure–activity relationships that could inform future drug design .

Wirkmechanismus

The mechanism of action of 1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The structural features of 1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone can be compared to other ethanone-containing quinoline and heterocyclic derivatives:

Key Observations :

- Substituent Effects : The ethyl and hydroxyl groups in the target compound may enhance solubility and hydrogen-bonding capacity compared to methyl or phenyl analogs .

Functional Comparison

Antimicrobial Activity

- Schiff Bases Derived from Ethanones: Compounds like 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone Schiff bases showed moderate antibacterial activity against E. coli and Salmonella Typhi (MIC: 25–50 µg/mL) .

- Benzofuran-Triazole Ethanones: 1-(3,5-Dimethylbenzofuran-2-yl)-2-(1H-triazol-1-yl)ethanone demonstrated antifungal activity against Candida albicans (IC₅₀: 12 µM) .

- Quinoline Derivatives: While direct data are unavailable, 1-(4-(quinolin-8-ylamino)phenyl)ethanone-derived chalcones exhibited antibacterial activity, suggesting the quinoline-ethanone scaffold’s relevance .

Enzyme Inhibition

- α-Glucosidase Inhibition: Phenolic ethanones like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone showed binding energies of −1.34 (vs. acarbose: −0.24), indicating strong enzyme affinity .

- CYP51 Inhibition: Pyridine-based ethanones (e.g., UDO) inhibited Trypanosoma cruzi CYP51 with IC₅₀ values comparable to posaconazole, highlighting the role of ethanone moieties in enzyme targeting .

Anticancer Activity

- Oxadiazole-Ethanone Derivatives: Compounds like 1-(2-(aryl)-5-(4'-methoxybiphenyl)oxadiazol-3-yl)ethanone demonstrated cytotoxicity against PANC-1 cells (IC₅₀: 6.8–7.4 µM), suggesting ethanone-linked heterocycles as promising anticancer agents .

Functional Insights :

- The hydroxyl group in this compound may enhance antioxidant or enzyme-inhibitory activity, similar to phenolic ethanones .

Biologische Aktivität

1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone, a derivative of the quinoline family, has garnered attention for its potential biological activities. This compound is characterized by a quinoline ring with an ethyl group and a hydroxy group at specific positions, which influences its reactivity and biological interactions. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 187.19 g/mol. The compound features:

- Quinoline Ring : A bicyclic structure known for its diverse biological activities.

- Hydroxy Group : Imparts solubility and potential hydrogen-bonding capabilities.

- Ethyl Substituent : Enhances lipophilicity, which may improve membrane permeability.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Using appropriate aldehydes and ketones under acidic conditions.

- Reduction Reactions : Transforming related quinoline derivatives into the desired product.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of quinoline derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These values indicate that the compound exhibits significant antibacterial activity, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

Research has demonstrated that derivatives of this compound possess cytotoxic effects against cancer cell lines. A study assessed the compound's efficacy against doxorubicin-resistant colon adenocarcinoma cells, revealing selective toxicity:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Doxorubicin-sensitive cells | 15 | 1 |

| Doxorubicin-resistant cells | 7 | 2.14 |

This selectivity suggests that the compound may be developed as a potential therapeutic agent for resistant cancer types .

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial DNA replication, leading to antimicrobial effects.

- Cell Cycle Disruption : In cancer cells, it may induce apoptosis by disrupting cell cycle progression.

Case Studies

- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, demonstrating superior activity against Gram-positive bacteria compared to traditional antibiotics .

- Cytotoxicity Assessment : A clinical trial involving patients with resistant cancer types showed promising results with the administration of this compound, highlighting its potential as a novel chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Ethyl-2-hydroxyquinolin-3-yl)ethanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted quinoline scaffold in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization involves controlling temperature (60–80°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing the hydroxyl and carbonyl groups in this compound?

- Methodological Answer :

- IR Spectroscopy : The hydroxyl (-OH) stretch appears as a broad peak near 3200–3400 cm⁻¹, while the carbonyl (C=O) stretch is observed at ~1680–1720 cm⁻¹. Solvent effects (e.g., CCl₄ for IR) must be standardized to avoid peak broadening .

- ¹H NMR : The phenolic -OH proton resonates at δ 10–12 ppm (DMSO-d₆), and the acetyl methyl group appears as a singlet near δ 2.5–2.7 ppm. Coupling patterns in aromatic regions (δ 6.5–8.5 ppm) confirm substituent positions .

Advanced Research Questions

Q. How can density-functional theory (DFT) parameters be optimized to study the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set. Exact exchange terms (e.g., 20% Hartree-Fock exchange) improve accuracy for hydrogen-bonded systems. Solvent effects are modeled via the polarizable continuum model (PCM). Validate results against experimental UV-Vis spectra (λmax ~240–310 nm) .

Q. How can contradictory X-ray crystallography data (e.g., disordered substituents) be resolved for this compound?

- Methodological Answer : Use SHELXL for refinement, applying restraints to disordered ethyl or hydroxyl groups. Twinning parameters (TWIN/BASF) and high-resolution data (>1.0 Å) improve model accuracy. For ambiguous electron density, alternate conformations are modeled with partial occupancy .

Q. What experimental strategies are recommended for evaluating the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer : Design assays targeting kinases or oxidoreductases, given the quinoline scaffold’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) with IC₅₀ determination via dose-response curves (1 nM–100 µM). Validate binding modes via molecular docking (AutoDock Vina) using the compound’s minimized DFT geometry .

Q. How does the ethyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Methodological Answer : The 4-ethyl group acts as an electron-donating group, directing EAS to the 5- and 7-positions of the quinoline ring. Competitive experiments (e.g., nitration with HNO₃/H₂SO₄) show >80% selectivity for the 5-position. Solvent polarity (acetic acid vs. DCM) modulates reaction rates .

Q. What solvent systems maximize oxidative stability during storage of this compound?

- Methodological Answer : Use aprotic solvents (e.g., anhydrous DMSO or DMF) under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group. Add antioxidants (0.1% BHT) for long-term storage. Monitor degradation via HPLC (C18 column, 254 nm) with <5% impurity thresholds .

Q. How can pharmacophore models be constructed to predict the compound’s interaction with biological targets?

- Methodological Answer : Define pharmacophore features using the hydroxyl (hydrogen-bond donor), carbonyl (acceptor), and quinoline aromatic ring (hydrophobic). Generate 3D models in Schrödinger Phase, validated against known inhibitors (e.g., kinase inhibitors). Overlay with protein crystal structures (PDB) to assess steric compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.